Cas no 20562-02-1 (α-Solanine)

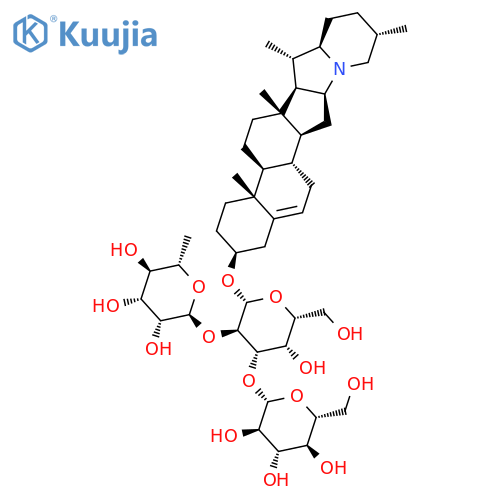

α-Solanine structure

α-Solanine 化学的及び物理的性質

名前と識別子

-

- Alpha-Solanine

- ALPHA-SOLANIN

- b-D-Galactopyranoside, (3b)-solanid-5-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1®

- Solanine

- SOLANINE, ALPHA-(AS) PrintBack

- SOLANINE, ALPHA-(SOLATUNINE)(RG)

- α-SOLANINE

- a-Solanine

- SOLATUNIN

- SOLATUNINE

- 15XXN7Q45T

- beta-D-Galactopyranoside, (3beta)-solanid-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-3))

- Solanid-5-ene, 3-beta-((O-6-deoxy-alpha-L-mannopyranosyl)-O-(beta-D-glucopyranosyl-beta-D-galactopyranosyl)oxy)-

- Solanid-5-ene, 3-beta-((O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyra

- SMR000127418

- AKOS037647832

- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

- NCGC00179493-03

- MLS000517299

- HMS2268G17

- HY-N6602

- BSPBio_000640

- BPBio1_000704

- alpha-Solanine, from potato sprouts, >=95%

- AS-74952

- UNII-3FYV8328OK

- DTXSID9030707

- MFCD00077873

- MLS001074921

- alpha-Solanine with HPLC

- 20562-02-1

- SR-01000721955-4

- BDBM89803

- J-013423

- alpha -Solanine

- BRD-K70881766-001-02-3

- Prestwick3_000640

- ?-SOLANINE

- 3FYV8328OK

- beta-D-Galactopyranoside, (3beta)-solanid-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-O-[beta-D-glucopyranosyl-(1-->3)]-

- HMS2096P22

- 51938-42-2

- -Solanine

- NCGC00179493-01

- CHEMBL1392894

- cid_9549171

- solanid-5-en-3beta-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[beta-D-glucopyranosyl-(1->3)]-beta-D-galactopyranoside

- CHEBI:9188

- Solanin

- SR-01000721955

- AB00513871

- CS-0034333

- CCRIS 6507

- F82201

- .BETA.-D-GALACTOPYRANOSIDE, (3.BETA.)-SOLANID-5-EN-3-YL O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->2)-O-(.BETA.-D-GLUCOPYRANOSYL-(1->3))-

- CCG-208539

- UNII-15XXN7Q45T

- .alpha.-Solanine

- BRN 0077607

- EINECS 243-879-8

- SOLANINE [HSDB]

- HSDB 3539

- .ALPHA.-SOLANINE [MI]

- beta-D-Galactopyranoside, (3beta)-solanid-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-3))-

- SCHEMBL2380172

- Solanid-5-ene, 3-beta-((O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-3))-beta-D-galactopyranosyl)oxy)-

- CHEMBL1212997

- 4-21-00-01402 (Beilstein Handbook Reference)

- NCI60_042141

- Q373791

- FT-0645058

- NS00015437

- NSC-96019

- SCHEMBL2380177

- NSC96019

- 2-[5-Hydroxy-6-(hydroxymethyl)-2-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl)oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,7S,10R,11S,14S,15R,16S,17S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

- DTXSID90860251

- CHEMBL1975187

- solanid-5-en-3-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)]hexopyranoside

- SCHEMBL335543

- CHEMBL2357167

- solanid-5-en-3-yl 6-deoxy-beta-L-mannopyranosyl-(1-2)-[beta-D-glucopyranosyl-(1-3)]-beta-D-galactopyranoside

- NCGC00091441-01

- Tox21_200104

- NCGC00091441-02

- Gesamt-Solanin

- Tox21_111132

- DTXCID7010707

- NCGC00257658-01

- NS00094845

- Solanine, hydrochloride

- MLSMR

- DA-50358

- ZGVSETXHNHBTRK-UDJLNJFBSA-N

- (2S,3R,4S,5S,6R)-2-{[(2R,3S,4S,5R,6R)-3-HYDROXY-2-(HYDROXYMETHYL)-6-{[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-TETRAMETHYL-22-AZAHEXACYCLO[12.10.0.0(2),(1)(1).0?,(1)?.0(1)?,(2)(3).0(1)?,(2)(2)]TETRACOS-4-EN-7-YL]OXY}-5-{[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}OXAN-4-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL

- α-Solanine

-

- MDL: MFCD00077873

- インチ: 1S/C45H73NO15/c1-19-6-9-27-20(2)31-28(46(27)16-19)15-26-24-8-7-22-14-23(10-12-44(22,4)25(24)11-13-45(26,31)5)57-43-40(61-41-37(54)35(52)32(49)21(3)56-41)39(34(51)30(18-48)59-43)60-42-38(55)36(53)33(50)29(17-47)58-42/h7,19-21,23-43,47-55H,6,8-18H2,1-5H3/t19-,20+,21-,23-,24+,25?,26-,27+,28?,29+,30+,31-,32-,33+,34-,35+,36-,37+,38+,39-,40+,41-,42-,43+,44-,45-/m0/s1

- InChIKey: ZGVSETXHNHBTRK-VOUYUVDDSA-N

- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@]1([H])C2([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@@]1([H])C([H])([H])C1([H])[C@]2([H])[C@]([H])(C([H])([H])[H])[C@@]2([H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])N12

- BRN: 0077607

計算された属性

- せいみつぶんしりょう: 867.49800

- どういたいしつりょう: 867.49802062g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 9

- 水素結合受容体数: 16

- 重原子数: 61

- 回転可能化学結合数: 8

- 複雑さ: 1590

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 25

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 241

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.40±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 285 ºC (dec.)

- ふってん: 780.78°C (rough estimate)

- フラッシュポイント: 135.7±17.2 °C

- 屈折率: 1.5280 (estimate)

- ようかいど: Insuluble (3.1E-4 g/L) (25 ºC),

- PSA: 240.69000

- LogP: 0.09310

- マーカー: 13,8779

- 酸性度係数(pKa): 6.66(at 15℃)

- ようかいせい: 熱エタノールに可溶であり、水、エーテル、クロロホルムにはほとんど溶解しない。

- じょうきあつ: Not available

α-Solanine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:UN 1544

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: 1-25-45-24/25

- 福カードFコード:10

- RTECS番号:WF0250000

-

危険物標識:

- リスク用語:R22

- 包装カテゴリ:III

- 危険レベル:6.1(b)

- 包装等級:III

- 包装グループ:III

- セキュリティ用語:6.1(b)

- 危険レベル:6.1(b)

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

α-Solanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A91910-5mg |

Solanine |

20562-02-1 | 5mg |

¥3498.0 | 2021-09-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-252340-5mg |

α-Solanine, |

20562-02-1 | >95% | 5mg |

¥1053.00 | 2023-09-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-252340B-50mg |

α-Solanine, |

20562-02-1 | >95% | 50mg |

¥5332.00 | 2023-09-05 | |

| TRC | S676503-5mg |

a-Solanine |

20562-02-1 | 5mg |

$ 408.00 | 2023-09-06 | ||

| BAI LING WEI Technology Co., Ltd. | 188037-5MG |

α-Solanine, 99% |

20562-02-1 | 99% | 5MG |

¥ 1105 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-252340-5 mg |

α-Solanine, |

20562-02-1 | >95% | 5mg |

¥1,053.00 | 2023-07-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-252340B-50 mg |

α-Solanine, |

20562-02-1 | >95% | 50mg |

¥5,332.00 | 2023-07-11 | |

| BAI LING WEI Technology Co., Ltd. | A01188037-5mg |

α-Solanine |

20562-02-1 | 99% | 5mg |

¥1905 | 2023-11-24 | |

| BAI LING WEI Technology Co., Ltd. | J60S676503-5mg |

α-Solanine |

20562-02-1 | 5mg |

¥6528 | 2023-11-24 | ||

| BAI LING WEI Technology Co., Ltd. | R67709805-10mg-10mg |

α-Solanine |

20562-02-1 | 10mg |

¥2950 | 2023-11-24 |

α-Solanine 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

20562-02-1 (α-Solanine) 関連製品

- 20562-03-2(α-Chaconine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20562-02-1)α-Solanine

清らかである:99%/99%

はかる:5mg/25mg

価格 ($):239.0/602.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:20562-02-1)α-Solanine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ